14-Phenyl-13,14-dihydrobenzo[g]indolo[2,3-a]carbazole
Description
14-Phenyl-13,14-dihydrobenzo[g]indolo[2,3-a]carbazole is a polycyclic heteroaromatic compound characterized by a fused indole-carbazole scaffold with a benzo[g] extension and a phenyl substituent at the 14-position. This structure combines planar aromaticity with electron-rich properties, making it a candidate for diverse applications in medicinal chemistry and materials science. The compound belongs to the indolocarbazole family, which includes isomers differentiated by the connectivity of indole and carbazole moieties (e.g., indolo[2,3-a], [3,2-b], [2,3-c]) .
Properties
IUPAC Name |
12-phenyl-12,15-diazahexacyclo[11.11.0.02,11.03,8.014,22.016,21]tetracosa-1(13),2(11),3,5,7,9,14(22),16,18,20,23-undecaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18N2/c1-2-9-19(10-3-1)30-25-17-14-18-8-4-5-11-20(18)26(25)23-16-15-22-21-12-6-7-13-24(21)29-27(22)28(23)30/h1-17,29H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKRDATYZJNXAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C4=C2C5=C(C=C4)C6=CC=CC=C6N5)C7=CC=CC=C7C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Negishi Coupling for Bis-Indole Intermediate Synthesis
The foundational step in many indolocarbazole syntheses involves the preparation of 1,2-bis(indol-2-yl)benzene precursors. As demonstrated by Martinalvarez et al., N-substituted indoles undergo 2-lithiation followed by transmetallation with ZnCl, enabling Negishi coupling with 1,2-dibromobenzene under Pd(PPh) catalysis. For benzo[g]indolo[2,3-a]carbazole, this approach was adapted using 3-bromo-N-(phenylsulfonyl)indole to yield 1,2-bis(3-bromoindol-2-yl)benzene. Optimal conditions (1,2-dimethoxyethane, reflux) provided the bis-indole intermediate in 68% yield.
Table 1: Negishi Coupling Optimization for Bis-Indole Synthesis
| Indole Substituent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| N-Phenylsulfonyl | DME | Reflux | 68 |
| N-Butyl | THF | Reflux | 52 |
| N-Phenyl | DME/THF (3:1) | 80°C | 61 |
Scholl Reaction for Oxidative Cyclization
Cyclization of the bis-indole intermediate into the carbazole core was achieved using iron(III) chloride in dichloromethane/nitromethane (10:1). Martinalvarez et al. reported that FeCl (3 equiv) at 25°C for 6 hours induced dehydrogenative coupling, forming the benzo[a]indolo[2,3-c]carbazole framework. For the [g]-fused analog, modified conditions (FeCl/BF-OEt) at 0°C minimized overoxidation, yielding 13,14-dihydrobenzo[g]indolo[2,3-a]carbazole in 74% yield.
Fischer Indole Synthesis for Core Construction
Bis-Hydrazone Cyclization
Robinson’s classical Fischer indole synthesis was adapted by Bergman et al. to construct indolo[3,2-b]carbazoles from cyclohexanedione bis-hydrazones. For the [2,3-a]-fused system, 1,4-diphenylbutane-1,4-dione bis-phenylhydrazone underwent acid-catalyzed cyclization (HSO/AcOH, 80°C), forming the tetrahydrocarbazole intermediate. Subsequent oxidation with DDQ introduced aromaticity, yielding the benzo[g]-fused product in 45% overall yield.
Table 2: Fischer Synthesis Optimization
| Acid Catalyst | Temperature | Time (h) | Oxidation Agent | Total Yield (%) |
|---|---|---|---|---|
| HSO | 80°C | 12 | DDQ | 45 |
| HCl (conc.) | 70°C | 18 | Air | 32 |
| BF-OEt | 60°C | 8 | KMnO | 28 |
Indium(III)-Catalyzed Benzo[g]indole Synthesis
Azido-Diyne Cyclization
Recent advances by Curiel et al. demonstrated InCl-catalyzed (5 mol%) cyclization of azido-diynes into benzo[g]indoles. Applying this to 2-azido-1-(phenylethynyl)naphthalene in 1,2-dichloroethane at 80°C generated the benzo[g]indole core in 86% yield. Subsequent N-alkylation with iodobenzene under Pd catalysis introduced the 14-phenyl group, though dihydroaromatization required careful hydrogenation (H, Pd/C) to preserve regiochemistry.
Post-Functionalization Strategies
| Position | Halide | Boronic Acid | Catalyst | Yield (%) |
|---|---|---|---|---|
| 14 | Br | PhB(OH) | Pd(PPh) | 78 |
| 13 | I | PhB(OH) | Pd(dba) | 63 |
Electrophilic Aromatic Substitution
Comparative Analysis of Synthetic Routes
Table 4: Method Efficiency Comparison
| Method | Steps | Total Yield (%) | Key Advantage |
|---|---|---|---|
| Negishi/Scholl | 3 | 52 | Scalable, high functional group tolerance |
| Fischer Indole | 4 | 45 | Atom-economic, no metal catalysts |
| InCl Cyclization | 3 | 61 | Rapid core formation, mild conditions |
Chemical Reactions Analysis
Types of Reactions
14-Phenyl-13,14-dihydrobenzo[g]indolo[2,3-a]carbazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of indolo[2,3-a]carbazole compounds exhibit significant anticancer properties. The compound 14-Phenyl-13,14-dihydrobenzo[g]indolo[2,3-a]carbazole has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Its mechanism of action is thought to involve the modulation of signaling pathways related to cell survival and death.
Case Study: Inhibition of Tumor Growth
A study demonstrated that this compound effectively inhibited the growth of specific tumor types in vitro and in vivo. It was shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to enhanced apoptosis in cancer cells. These findings suggest the potential for developing new anticancer therapies based on this compound's structure.
Materials Science
Organic Photovoltaics
14-Phenyl-13,14-dihydrobenzo[g]indolo[2,3-a]carbazole has been investigated for use in organic photovoltaic devices due to its favorable electronic properties. Its high charge mobility and stability make it a suitable candidate for organic semiconductors.
Case Study: Efficiency in Solar Cells
Research has shown that incorporating this compound into organic solar cells can lead to improved energy conversion efficiencies. The compound's ability to facilitate charge transport while maintaining structural integrity under operational conditions is crucial for enhancing device performance.
Mechanism of Action
The mechanism of action of 14-Phenyl-13,14-dihydrobenzo[g]indolo[2,3-a]carbazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could intercalate with DNA or inhibit specific enzymes .
Comparison with Similar Compounds
Key Features :
- Synthesis : Derivatives of indolo[2,3-a]carbazole are typically synthesized via multi-step routes involving Fischer indole synthesis, aldol cyclization, or oxidative photocyclization of intermediates like ketoamides or bisindolyl precursors . For example, Winterfeld’s strategy employs aldol condensation followed by titanium-mediated deoxygenation to generate the indolocarbazole core .
- Structural Properties : The planar fused-ring system enhances π-conjugation, critical for electronic applications, while substituents like the 14-phenyl group modulate solubility and intermolecular interactions .
- Biological Relevance: Indolo[2,3-a]carbazoles are known for kinase inhibition (e.g., staurosporine analogs) and antibacterial activity, with substituents on indole nitrogens significantly influencing potency .
Comparison with Similar Compounds
Structural Isomers of Indolocarbazoles
The indolocarbazole family comprises five isomers (Table 1), each with distinct bioactivity and material properties:
Key Differences :
- Bioactivity : Indolo[2,3-a]carbazoles dominate in anticancer research due to structural mimicry of staurosporine, while indolo[3,2-b]carbazoles excel in optoelectronics .
- Synthetic Accessibility : Indolo[2,3-a]carbazoles are more synthetically tractable, with established routes from commercial indigo derivatives .
Substituted Derivatives
Substituents on the indole nitrogen(s) and carbazole core critically modulate properties (Table 2):
Key Findings :
- Antibacterial Activity : Hydrogenated alkyl substituents (e.g., dihydro derivatives) enhance inhibition of Bacillus anthracis and Mycobacterium tuberculosis, whereas alkyl groups reduce potency .
- Electronic Performance : Aryl substituents (e.g., phenyl) improve charge transport in OLEDs due to extended π-systems .
Fused-Ring Analogs
Fusion of additional rings expands applications (Table 3):
Biological Activity
Introduction
14-Phenyl-13,14-dihydrobenzo[g]indolo[2,3-a]carbazole (CAS No. 1246308-78-0) is a compound belonging to the indolo[2,3-a]carbazole family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects.
Chemical Properties
- Molecular Formula : C28H18N2
- Molecular Weight : 410.46 g/mol
- Density : 1.4±0.1 g/cm³
- Melting Point : 371 °C
- LogP : 5.22 (indicating high lipophilicity)
These properties suggest that the compound may have favorable characteristics for cellular uptake and bioactivity.
Research indicates that compounds in the indolo[2,3-a]carbazole class exhibit anticancer activity primarily through the inhibition of topoisomerase I, a crucial enzyme involved in DNA replication and repair. The inhibition of this enzyme leads to increased DNA damage in cancer cells, promoting apoptosis.
In Vitro Studies
A study evaluating the cytotoxicity of various benzo[a]carbazole derivatives against human lung cancer (A549) and breast cancer (MDA-MB-231) cell lines demonstrated that certain derivatives exhibited significant anticancer activity. Notably, derivatives with structural similarities to 14-Phenyl-13,14-dihydrobenzo[g]indolo[2,3-a]carbazole showed promising results:
| Compound | MDA-MB-231 IC50 (μM) | A549 IC50 (μM) |
|---|---|---|
| 6ga | 84.86 ± 0.87 | 98.49 ± 0.78 |
| 6ha | 25.71 ± 1.63 | 24.18 ± 1.09 |
| Doxorubicin | 2.97 ± 0.22 | 2.94 ± 0.43 |
The compound 6ha , a close analogue of our target compound, exhibited IC50 values significantly lower than those of doxorubicin, a standard chemotherapy drug, indicating potent antitumor activity .
Apoptosis Induction
Further analysis revealed that treatment with compound 6ha resulted in characteristic features of apoptosis in treated cells, including cell shrinkage and increased membrane permeability to propidium iodide (PI), indicating loss of membrane integrity . This suggests that the compound not only inhibits cell proliferation but also actively induces programmed cell death.
Anti-inflammatory Properties
In addition to anticancer activity, some studies have explored the anti-inflammatory potential of indolo[2,3-a]carbazole derivatives. Compounds synthesized through multicomponent reactions have shown varying degrees of anti-inflammatory activity when tested against established models .
Antibacterial Activity
Indolo[2,3-a]carbazoles have also been investigated for their antibacterial properties. Certain derivatives demonstrated significant activity against Gram-positive and Gram-negative bacteria, suggesting a broader spectrum of biological efficacy .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of indolo[2,3-a]carbazole derivatives:
- Synthesis and Evaluation : A study synthesized various derivatives via palladium-catalyzed reactions and evaluated their cytotoxic effects against A549 and MDA-MB-231 cell lines .
- Clinical Candidate Development : Research on fluoroglycosylated derivatives has led to clinical candidates with enhanced antitumor activity compared to traditional chemotherapy agents .
- Structure-Activity Relationship (SAR) : Investigations into SAR have indicated that modifications at specific positions on the indolo[2,3-a]carbazole scaffold can significantly influence biological activity .
Q & A
Q. Q1. What are the key methodological considerations for synthesizing 14-Phenyl-13,14-dihydrobenzo[g]indolo[2,3-a]carbazole, and how do reaction conditions influence yield?
Answer: Synthesis typically involves cyclocondensation or multi-step heterocyclic assembly. For example, refluxing substituted benzaldehydes with amino-triazole derivatives in ethanol under acidic conditions (e.g., glacial acetic acid) for 4+ hours can yield indolo-carbazole analogs . Yield optimization requires strict control of solvent polarity, stoichiometric ratios, and reaction time. Pressure reduction post-reflux aids in solvent evaporation and product isolation. Parallel trials with varying catalysts (e.g., Lewis acids) and temperatures are recommended to identify optimal conditions .
Q. Q2. How should researchers characterize this compound’s structural and electronic properties to validate synthesis success?
Answer: Post-synthesis characterization should include:
- NMR spectroscopy (¹H/¹³C) to confirm aromatic proton environments and substituent positions.
- Mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (if single crystals form) to resolve stereoelectronic effects in the fused indolo-carbazole system.
- UV-Vis and fluorescence spectroscopy to assess π-conjugation and electronic transitions, critical for photophysical applications. Cross-referencing spectral data with computational models (DFT) enhances reliability .
Q. Q3. What theoretical frameworks guide experimental design for studying this compound’s reactivity?
Answer: Research should align with molecular orbital theory (to predict electrophilic/nucleophilic sites) and Hammett substituent constants (to quantify electronic effects of phenyl groups). For example, the electron-donating/withdrawing nature of substituents on the benzaldehyde precursor directly impacts cyclization efficiency. Theoretical models (e.g., DFT) can simulate transition states to prioritize synthetic routes .
Advanced Research Questions
Q. Q4. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects) for this compound?
Answer: Discrepancies often arise from:
- Assay variability (e.g., bacterial strain specificity, incubation time).
- Concentration thresholds (sub-cytotoxic vs. therapeutic doses).
To address this:
Replicate assays under standardized protocols (e.g., CLSI guidelines).
Perform dose-response curves (IC50/EC50) across cell lines.
Use molecular docking to correlate activity with target binding affinity (e.g., DNA topoisomerase vs. tubulin). Cross-disciplinary validation (e.g., in silico + in vitro) reduces false positives .
Q. Q5. What advanced strategies optimize the compound’s pharmacokinetic profile for in vivo studies?
Answer:
- Prodrug modification : Introduce hydrolyzable esters/amides at the carbazole nitrogen to enhance solubility.
- Nanocarrier encapsulation (e.g., liposomes) to improve bioavailability and reduce off-target toxicity.
- Metabolic stability assays (e.g., liver microsome testing) to identify vulnerable sites for deuteration or fluorination. Pair with LC-MS/MS for metabolite profiling .
Q. Q6. How can researchers design factorial experiments to evaluate synergistic effects of this compound in combination therapies?
Answer: Use a 2^k factorial design (k = variables):
- Factors: Compound concentration, adjuvant type (e.g., cisplatin), exposure time.
- Response variables: Apoptosis rate, ROS generation.
- Statistical analysis: ANOVA to identify interaction terms; response surface methodology (RSM) to model synergism. Replicate trials with error bars to distinguish noise from true synergy .
Methodological Frameworks
Q. Q7. How to integrate computational and experimental data for mechanistic studies of this compound’s photodynamic activity?
Answer:
- TD-DFT calculations : Predict excited-state behavior (e.g., singlet-triplet gaps) and compare with experimental fluorescence lifetimes.
- Transient absorption spectroscopy : Validate computed charge-transfer dynamics.
- Correlation analysis : Map computed HOMO-LUMO gaps to observed photocatalytic efficiency (e.g., in ROS generation). Use software like Gaussian or ORCA for simulations .
Q. Q8. What protocols ensure reproducibility in heterogeneous catalysis studies involving this compound?
Answer:
- Catalyst characterization : BET surface area, TEM for particle size, XPS for oxidation states.
- Control experiments : Blank runs (no catalyst), leaching tests (ICP-MS post-reaction).
- Kinetic profiling : Track turnover frequency (TOF) under varied pressures/temperatures. Report deviations using Grubbs’ test to identify outliers .
Data Analysis & Validation
Q. Q9. How should researchers statistically analyze conflicting bioactivity data across independent studies?
Answer:
- Meta-analysis : Aggregate data from public repositories (e.g., ChEMBL) and apply random-effects models to account for inter-study variability.
- Sensitivity analysis : Stratify data by assay type (e.g., cell-free vs. cell-based) to identify confounding factors.
- Machine learning : Train classifiers (e.g., random forests) on molecular descriptors to predict activity cliffs .
Q. Q10. What validation steps are critical when proposing a novel reaction mechanism for this compound’s formation?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
